molecular formula C18H17N5O3 B2615681 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034395-88-3

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No. B2615681
CAS RN: 2034395-88-3
M. Wt: 351.366
InChI Key: CSPIVCWNYKUFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H17N5O3 and its molecular weight is 351.366. The purity is usually 95%.
BenchChem offers high-quality 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is utilized in the synthesis of diverse heterocyclic structures, which are central to developing new antimicrobial agents. For instance, compounds synthesized using related pyrimidinone derivatives have been shown to possess significant antibacterial and antifungal activities, comparable to established reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012). These findings underscore the potential of the compound to serve as a foundation for creating effective antimicrobial treatments.

Biological Activity

Compounds synthesized from this chemical scaffold have been evaluated for various biological activities, including their potential as anticancer and anti-5-lipoxygenase agents. For example, derivatives of pyrazolopyrimidines have shown cytotoxic activity against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016). These activities highlight the compound's relevance in researching new cancer therapies and anti-inflammatory drugs.

Antimicrobial Properties

Further research into pyrimidine derivatives has revealed their antimicrobial properties. Novel heterocycles incorporating the antipyrine moiety, synthesized from similar starting materials, have demonstrated antimicrobial effectiveness, suggesting a promising route for the development of new antimicrobial agents (Bondock et al., 2008). This indicates that modifications of the core compound can lead to significant biological activities, essential for combating microbial resistance.

Crystal Structure Analysis

The study of crystal structures of compounds derived from similar pyrimidine scaffolds provides insights into their molecular conformations and potential interactions. These analyses are crucial for understanding the compounds' chemical behavior and optimizing their biological activities (Subasri et al., 2016). By examining these structures, researchers can design more effective drugs and materials.

properties

IUPAC Name

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c24-16(9-23-11-22-14(7-17(23)25)12-1-2-12)21-8-15-18(20-5-4-19-15)13-3-6-26-10-13/h3-7,10-12H,1-2,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPIVCWNYKUFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

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